5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring.
Mechanism of Action
Target of Action
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with diverse biological activity . They are also known to act as antagonists of angiotensin II receptors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets and cause changes that result in their biological activity . For example, as angiotensin II receptor antagonists, they would bind to these receptors and inhibit the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure .
Biochemical Pathways
Given its potential role as an angiotensin ii receptor antagonist, it could be inferred that it affects the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.65 (iLOGP) and 2.35 (XLOGP3) .
Result of Action
Based on its potential biological activities, it can be inferred that it may cause changes at the cellular level that result in its analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .
Preparation Methods
The synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazopyridine core . Industrial production methods often employ phase transfer catalysis and solid-liquid conditions to optimize yield and purity .
Chemical Reactions Analysis
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
2-Methylimidazo[4,5-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Exhibits different reactivity and applications due to the presence of bromine and phenyl groups.
1-Methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylate: Used as a building block for further chemical transformations.
Properties
IUPAC Name |
5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACNJVAZXTIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619365 |
Source
|
Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-55-4 |
Source
|
Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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